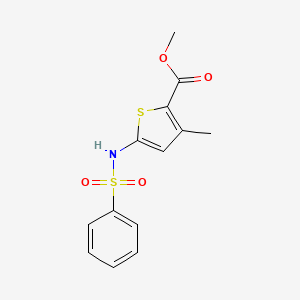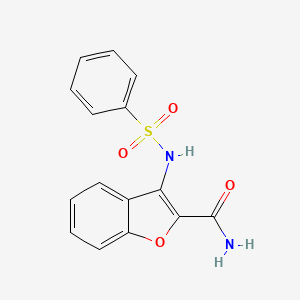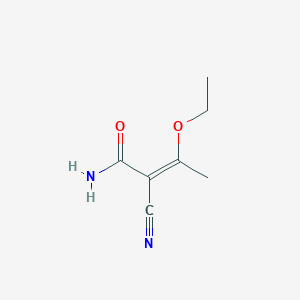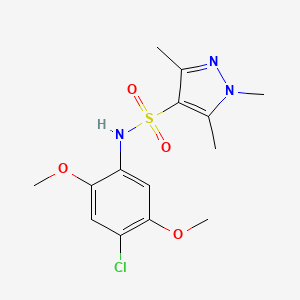![molecular formula C13H13ClF3N3O2S B7636373 N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that has been developed as a therapeutic agent for the treatment of various inflammatory diseases. TAK-242 has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a key role in the innate immune response.
Mechanism of Action
N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide exerts its anti-inflammatory effects by inhibiting the TLR4 signaling pathway, which is activated in response to bacterial lipopolysaccharide (LPS) and other inflammatory stimuli. TLR4 activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to the pathogenesis of inflammatory diseases. This compound blocks TLR4 signaling by binding to an intracellular domain of the receptor, preventing the recruitment of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines in response to LPS stimulation in vitro and in vivo. In addition, this compound has been shown to reduce tissue damage and improve survival rates in animal models of sepsis and acute lung injury. This compound has also been shown to have a protective effect on the liver in animal models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide is a potent and selective inhibitor of TLR4 signaling, making it a valuable tool for studying the role of this pathway in inflammation and disease. However, this compound has relatively low solubility in water, which can limit its use in certain experimental systems. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are many potential future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide and its applications in inflammatory diseases. Some possible areas of investigation include:
1. Further characterization of the molecular mechanisms underlying this compound's anti-inflammatory effects.
2. Development of more soluble and bioavailable formulations of this compound for use in clinical trials.
3. Evaluation of this compound's efficacy in other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis.
4. Investigation of the potential for combination therapy with other anti-inflammatory agents.
5. Exploration of the potential for this compound to modulate the immune response in cancer and infectious diseases.
In conclusion, this compound is a promising therapeutic agent for the treatment of inflammatory diseases, with a well-characterized mechanism of action and demonstrated efficacy in animal models. Further research is needed to fully understand its potential applications and limitations, and to evaluate its safety and efficacy in humans.
Synthesis Methods
N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-(trifluoromethyl)phenylhydrazine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of sulfonamide groups to the resulting compound.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In preclinical studies, this compound has been shown to reduce inflammation and improve survival rates in animal models of sepsis and acute lung injury.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2S/c1-7-12(8(2)20(3)18-7)23(21,22)19-11-5-4-9(14)6-10(11)13(15,16)17/h4-6,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSIVGJOVKOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)
![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)
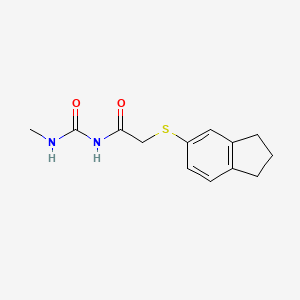
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)
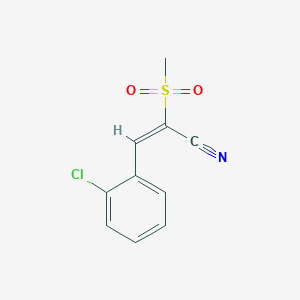
![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)
![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)
